molecular formula C13H13NO3 B13888964 5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B13888964
M. Wt: 231.25 g/mol
InChI Key: KUKANYAXIWOOEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent, using hydrochloric acid as a catalyst . Another method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with potential biological and pharmacological activities. These derivatives can be further explored for their therapeutic potential in treating various diseases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications. Its unique structure allows for the exploration of new derivatives with enhanced properties and reduced side effects.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-3-8-4-7(2)5-9-12(8)11(15)6-10(14-9)13(16)17/h4-6H,3H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

KUKANYAXIWOOEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)C)NC(=CC2=O)C(=O)O

Origin of Product

United States

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